molecular formula C17H12ClN3O4S B2586239 (Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one CAS No. 613219-18-4

(Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B2586239
CAS No.: 613219-18-4
M. Wt: 389.81
InChI Key: UCBGKULPZZGXTK-ZSOIEALJSA-N
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Description

This compound belongs to the arylideneimidazolidinone family, characterized by a (Z)-configured benzylidene moiety fused to a 2-thioxoimidazolidin-4-one core. Key structural features include:

  • 2-Chlorobenzyloxy group: Enhances lipophilicity and influences electronic properties.
  • Nitro substituent at position 5: A strong electron-withdrawing group that may modulate reactivity and biological activity.
  • Thioxo group at position 2: Contributes to hydrogen bonding and tautomerism .

While direct synthetic data for this compound are absent in the provided evidence, its analogs (e.g., thiohydantoin derivatives) are typically synthesized via Knoevenagel condensation between substituted aldehydes and thiohydantoin under basic conditions .

Properties

IUPAC Name

(5Z)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4S/c18-13-4-2-1-3-10(13)9-25-15-6-5-12(21(23)24)7-11(15)8-14-16(22)20-17(26)19-14/h1-8H,9H2,(H2,19,20,22,26)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBGKULPZZGXTK-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the thioxoimidazolidinone core: This can be achieved by reacting an appropriate imidazolidinone precursor with a sulfurizing agent such as Lawesson’s reagent.

    Introduction of the nitrobenzylidene group: This step involves the condensation of the thioxoimidazolidinone intermediate with 2-nitrobenzaldehyde under basic conditions to form the benzylidene moiety.

    Attachment of the chlorobenzyl group: The final step involves the alkylation of the benzylidene intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one is largely dependent on its interaction with biological targets. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Interfering with cellular pathways such as signal transduction, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-rich substituents (e.g., methoxy, benzodioxole) enable faster reactions and higher yields (≥90%) .
  • Bulky groups (e.g., phenanthrene) require longer reaction times but achieve near-quantitative yields after methylation .
  • The nitro group in the target compound may reduce yield due to steric and electronic effects, similar to nitro-substituted thiazolidinediones (e.g., 64–72% yields in ) .

Physical Properties

Melting points and spectral data reflect structural variations:

Compound Substituents Melting Point (°C) Spectral Confirmation Reference
(Z)-5-(Phenanthren-9-ylmethylene)-2-thioxoimidazolidin-4-one (21) Phenanthrene 283–285 $ ^1H $-NMR, LC/MS
(Z)-5-(4-Chloro-benzylidene)-4-thioxo-imidazolidin-2-one (3) 4-Chloro, bromobenzyl Not reported $ ^1H $-NMR, IR, MS
(Z)-5-(3,5-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (4c) 3,5-Dimethoxy 234–236 $ ^1H $-NMR, MS
(Z)-5-(Thien-2-ylmethylene)-3-cyclopropyl-2-thioxoimidazolidin-4-one Thiophene, cyclopropyl Not reported Predicted pKa: 8.92

Key Observations :

  • Nitro groups (as in the target compound) likely increase melting points (>250°C) due to enhanced dipole interactions, comparable to phenanthrene derivatives (283–285°C) .
  • Chloro substituents (e.g., 2-chlorobenzyloxy) may lower solubility but improve crystallinity .

Key Observations :

  • Nitro groups (electron-withdrawing) may enhance enzyme inhibition (e.g., α-glucosidase) by stabilizing charge interactions .
  • Chloro and benzyloxy groups improve membrane permeability, critical for antibiotic adjuvants .

Biological Activity

(Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one is a synthetic compound with a complex structure that suggests potential for various biological activities. The presence of functional groups such as a thioxoimidazolidinone core, nitro group, and chlorobenzyl ether indicates that this compound may exhibit significant pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H12ClN3O4SC_{17}H_{12}ClN_{3}O_{4}S with a molecular weight of approximately 389.81 g/mol. Its structure can be represented as follows:

 Z 5 2 2 chlorobenzyl oxy 5 nitrobenzylidene 2 thioxoimidazolidin 4 one\text{ Z 5 2 2 chlorobenzyl oxy 5 nitrobenzylidene 2 thioxoimidazolidin 4 one}

Antimicrobial Activity

Compounds containing thiazolidinone or imidazolidinone structures have been reported to exhibit antimicrobial properties. For instance, similar derivatives have shown efficacy against various bacterial strains, suggesting that this compound could potentially act as an antimicrobial agent. The nitro group is known to enhance the antibacterial activity by disrupting bacterial cell wall synthesis.

Anticancer Properties

Research on related compounds has indicated that thiazolidinone derivatives possess anticancer properties. A study demonstrated that certain thiazolidine derivatives exhibited cytotoxic effects on cancer cell lines, which could be attributed to their ability to induce apoptosis and inhibit cell proliferation. The unique combination of the chlorobenzyl ether and nitro group in this compound may enhance its anticancer activity.

Anticonvulsant Activity

The structural features of this compound suggest potential anticonvulsant activity. Compounds with similar heterocyclic structures have been evaluated in animal models, showing promising results in reducing seizure frequency and severity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities based on existing literature:

Structural Feature Biological Activity Reference
Thioxoimidazolidinone coreAntimicrobial
Nitro groupAnticancer
Chlorobenzyl etherEnhanced lipophilicity

Case Studies

  • Antimicrobial Efficacy : A study conducted on thiazolidinone derivatives showed that compounds with similar structures exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The introduction of a nitro group was found to enhance this activity due to its electron-withdrawing nature, which increases the electrophilicity of the compound.
  • Cytotoxicity Against Cancer Cell Lines : Research involving thiazole-integrated compounds demonstrated that modifications at specific positions significantly affected cytotoxicity. For example, compounds with electron-donating groups showed improved efficacy against A-431 and Jurkat cell lines, indicating that similar modifications in this compound could optimize its anticancer properties.
  • Anticonvulsant Activity : In a picrotoxin-induced convulsion model, thiazole derivatives were assessed for their anticonvulsant properties. Compounds exhibiting specific substitutions showed reduced seizure activity, suggesting that this compound may also possess similar therapeutic potential.

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